3-((4-phenethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
3-((4-Phenethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a 1,2,4-triazole core substituted with phenethyl, pyridinylmethylthio, and benzo[d]thiazol-2(3H)-one moieties.
- Molecular formula: Likely C₃₀H₂₆N₆OS₂ (inferred from substituent patterns and comparison with analogs like those in and ).
- A benzo[d]thiazol-2(3H)-one moiety linked via a methyl group, which is associated with bioactivity in pesticidal and antimicrobial contexts .
- Synthetic route: Likely involves cyclization of thiosemicarbazides or nucleophilic substitution reactions, similar to methods described for triazole-thioether derivatives in and .
Properties
IUPAC Name |
3-[[4-(2-phenylethyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5OS2/c30-24-29(20-10-4-5-11-21(20)32-24)16-22-26-27-23(31-17-19-9-6-13-25-15-19)28(22)14-12-18-7-2-1-3-8-18/h1-11,13,15H,12,14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUECWZYCFBUKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NN=C2SCC3=CN=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-phenethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one , identified by CAS number 862829-47-8, is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity, particularly focusing on its antioxidant, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 459.6 g/mol . The compound features a complex structure combining triazole and benzothiazole moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 459.6 g/mol |
| CAS Number | 862829-47-8 |
Synthesis
The synthesis of the compound involves multiple steps that typically include the formation of triazole derivatives followed by thioether formation with pyridine derivatives. Detailed synthetic routes can be referenced in various studies that explore similar triazole compounds .
Antioxidant Activity
Research indicates that derivatives of 1,2,4-triazoles possess significant antioxidant properties. For instance, compounds such as those derived from 5-phenethyltriazoles have shown to scavenge free radicals effectively . The antioxidant activity is often evaluated using assays like DPPH and ABTS, where compounds exhibit varying degrees of efficacy.
Anticancer Activity
The anticancer potential of triazole derivatives has been widely documented. A study highlighted that certain triazole-thione compounds demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) cells. For example, one derivative exhibited an IC50 value of 6.2 µM against HCT-116 cells . This suggests that the target compound may also exhibit similar anticancer properties due to its structural analogies.
Antimicrobial Activity
The antimicrobial efficacy of triazoles is another area of interest. Compounds related to the target molecule have shown promising results against bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa , both significant pathogens in clinical settings . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Study 1: Antioxidant Properties
A comparative study on several triazole derivatives demonstrated that the inclusion of phenethyl and pyridine moieties significantly enhanced antioxidant activity compared to simpler structures. The target compound's ability to reduce oxidative stress markers was evaluated in vitro using cell cultures exposed to oxidative agents.
Case Study 2: Anticancer Effects
In a recent study examining a series of benzothiazole-triazole hybrids, it was found that the structural modifications introduced by the pyridine group increased selectivity towards cancer cells while minimizing toxicity towards normal cells. The study reported significant apoptosis induction in treated cancer cells.
Scientific Research Applications
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. The incorporation of the pyridine and thiazole groups in this compound enhances its efficacy against various fungal strains. Studies have shown that compounds with similar structures can inhibit fungal growth by disrupting cell membrane integrity and function .
Antimicrobial Properties
The compound has demonstrated antimicrobial effects against a range of bacteria and fungi. Its mechanism may involve interference with bacterial cell wall synthesis or function, making it a candidate for developing new antimicrobial agents .
Herbicidal Activity
Triazole derivatives are also known for their herbicidal properties. This compound may be effective in controlling certain weed species, providing an alternative to traditional herbicides that often have broader environmental impacts .
Case Studies
Several studies have evaluated the biological activity of similar triazole compounds:
These findings suggest that the compound's structure may provide a basis for further exploration in drug development and agricultural applications.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For example, the initial formation of the triazole ring can be achieved through condensation reactions involving isothiocyanates and hydrazines, followed by functionalization to introduce the benzo[d]thiazol moiety .
Comparison with Similar Compounds
Antimicrobial Activity
- Compound 4a and 4f (): Exhibited potent activity against Pseudomonas aeruginosa (MIC = 31.25 µg/mL; MBC = 62.5 µg/mL). The N-ethyl substituent enhanced bactericidal effects compared to N-methyl analogs .
Antifungal Activity
Pesticidal Activity
- Quinazoline-triazole hybrid (): Achieved EC₅₀ values of 22.1 µg/mL against Xanthomonas axonopodis (Xac), attributed to the trifluoromethylbenzylthio group .
Structure-Activity Relationships (SAR)
Triazole Core : Essential for hydrogen bonding and π-π stacking interactions with biological targets .
Thioether Linkage : Critical for enhancing lipophilicity and membrane permeability (e.g., pyridinylmethylthio in the target compound vs. benzylthio in ) .
Substituent Effects :
- Phenethyl vs. Methoxyphenyl : Phenethyl (target compound) may improve metabolic stability compared to electron-donating 4-methoxyphenyl () .
- Benzo[d]thiazole vs. Quinazoline : Benzo[d]thiazole (target compound) offers rigidity and planar geometry, favoring antifungal activity, while quinazoline derivatives () excel in bactericidal applications .
Key Research Findings and Limitations
- Synthetic Challenges : Derivatives with pyridinylmethylthio groups (e.g., target compound) often require multi-step syntheses and low yields (e.g., 33% for Z873519648 in ) .
- Bioactivity Gaps : While the target compound’s structural analogs show promise in antimicrobial and pesticidal contexts, its exact efficacy remains unverified.
Q & A
Q. What are the standard synthetic routes for preparing triazole-thione derivatives like this compound?
The synthesis typically involves cyclization of thiosemicarbazides or hydrazides with isothiocyanates. For example:
- Step 1 : React 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate under reflux in ethanol to form a thiosemicarbazide intermediate .
- Step 2 : Intramolecular cyclization under basic conditions yields the triazole-thione core. Subsequent alkylation or Mannich reactions introduce substituents (e.g., pyridinylmethyl or phenethyl groups) .
- Purification : Use TLC for reaction monitoring and recrystallization in solvents like water/ethanol mixtures or acetic acid for final isolation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene groups at δ 3.5–4.5 ppm) and confirm substitution patterns .
- IR Spectroscopy : Detect thione (C=S, ~1200 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
Advanced Questions
Q. How can computational methods (e.g., DFT) resolve ambiguities in experimental data?
Density Functional Theory (DFT) calculations predict molecular geometry, vibrational frequencies, and NMR chemical shifts, which can be cross-validated with experimental data. For example:
- Compare DFT-optimized structures with X-ray crystallography (if available) to validate bond lengths and angles .
- Simulate IR spectra to assign overlapping peaks (e.g., distinguishing thione vs. thiol tautomers) .
- Use gauge-invariant atomic orbital (GIAO) methods to calculate NMR shifts and resolve conflicting assignments .
Q. How do reaction conditions influence the tautomeric equilibrium (thione ↔ thiol) in triazole derivatives?
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize the thione form via hydrogen bonding, while nonpolar solvents favor the thiol tautomer .
- pH : Basic conditions promote deprotonation of the thiol group, shifting equilibrium toward the thiolate anion .
- Experimental Validation : Use variable-temperature NMR to monitor tautomeric ratios or employ UV-Vis spectroscopy to track absorbance changes .
Q. What strategies address contradictions in biological activity data across studies?
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin for antitumor assays) .
- SAR Analysis : Systematically modify substituents (e.g., replacing pyridinylmethyl with benzyl groups) to isolate pharmacophoric features .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM) and statistical tools (e.g., ANOVA) to identify outliers .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalysis : Use heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 to enhance alkylation efficiency .
- Solvent Optimization : Replace ethanol with DMF for better solubility of intermediates, reducing side reactions .
- Temperature Control : Maintain 70–80°C during exothermic steps (e.g., cyclization) to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
